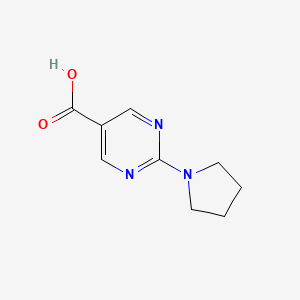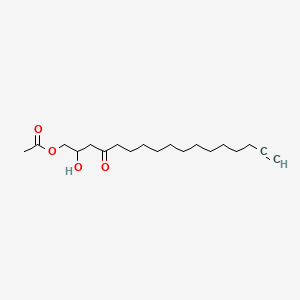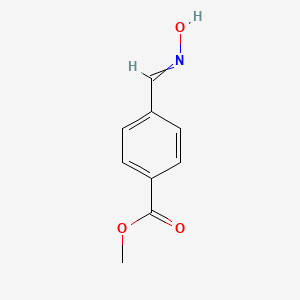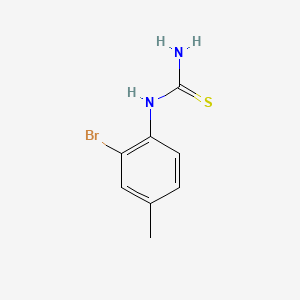
2-Bromo-4-methylphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4-methylphenylthiourea involves various chemical reactions, primarily focusing on the functionalization of the thiourea moiety. In one study, the palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas was explored, leading to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines. This process was found to be successful with both aromatic and aliphatic thioureas when cyclohexyl isocyanide was used, but with limitations for other isocyanides . Another synthesis approach involved the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with primary aromatic amines, yielding new acylthiourea derivatives with antimicrobial properties .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques. For instance, the compound N′-Benzoyl-N-p-bromophenylthiourea was analyzed, revealing that the bromophenyl and benzoyl groups are positioned cis and trans to the S atom across the thiourea C—N bonds, respectively. The presence of the Br atom in the para position increases the dihedral angle between the bromophenyl group and the central carbonylthiourea plane . Similarly, the structure of N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea was determined, showing specific dihedral angles between the central moiety and the attached fragments .
Chemical Reactions Analysis
The reactivity of thiourea derivatives has been a subject of interest in several studies. For example, N-(p-bromophenyl)-N′-methylthiourea undergoes addition reactions with acetylenedicarboxylic acid and its esters, forming various thiazolidinone derivatives. These reactions have been characterized by X-ray crystallography and NMR studies, providing insights into the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of acylthiourea derivatives was found to be dependent on the type and position of substituents on the phenyl group attached to the thiourea nitrogen. Specifically, iodine and nitro substituents enhanced activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl favored inhibition of Gram-positive and fungal strains . Additionally, the spectroscopic and XRD analysis of related compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, provided detailed information on their electrostatic potential, Fukui function, and other properties, which are crucial for understanding their reactivity and interactions with biological molecules .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
2-Bromo-4-methylphenylthiourea and related derivatives have been synthesized and evaluated for their antimicrobial properties. A notable study involved the synthesis of various thiourea derivatives, including those with bromophenyl groups, which demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This finding suggests a potential for these derivatives in developing new antimicrobial agents with antibiofilm properties.
Catalytic Applications
Isothioureas, including those similar to 2-Bromo-4-methylphenylthiourea, have been used as catalysts in enantioselective additions. For example, they facilitated the addition of 4-nitrophenyl esters to iminium ions, showing promising results in yields and enantioselectivity (Arokianathar, Frost, Slawin, Stead, & Smith, 2018). This highlights their potential in synthetic chemistry, particularly in creating asymmetric molecules.
Antitumor Properties
Some derivatives of thiourea, akin to 2-Bromo-4-methylphenylthiourea, have shown promising antitumor properties. In particular, a study on 2-(4-aminophenyl)benzothiazoles, which are structurally related, revealed potent in vitro activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001). This indicates the potential of such compounds in cancer therapy.
Corrosion Inhibition
Phenylthiourea derivatives, closely related to 2-Bromo-4-methylphenylthiourea, have been assessed as corrosion inhibitors for carbon steel in acidic solutions. These derivatives exhibited mixed-type inhibition and their efficiency increased with concentration (Fouda & Hussein, 2012). This finding suggests their application in protecting metals from corrosion.
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTARKBNALVKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398516 |
Source


|
| Record name | 2-bromo-4-methylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylphenylthiourea | |
CAS RN |
66644-79-9 |
Source


|
| Record name | 2-bromo-4-methylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

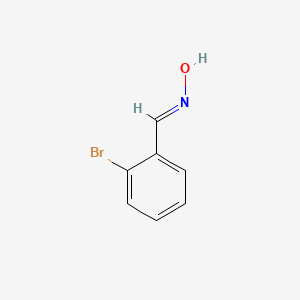
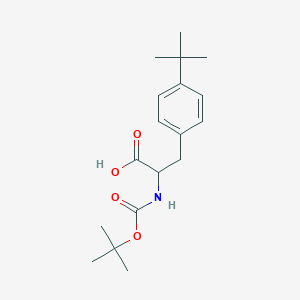

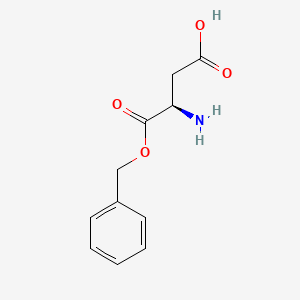
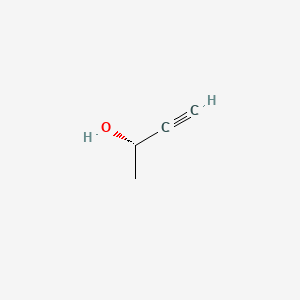




![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

